3-cyclopentyl-N-cyclopropylpropanamide
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Overview
Description
3-cyclopentyl-N-cyclopropylpropanamide is an organic compound with the molecular formula C11H19NO It is characterized by the presence of a cyclopentyl group and a cyclopropyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-cyclopropylpropanamide typically involves the reaction of cyclopentylamine with cyclopropylcarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or alcohol derivatives.
Scientific Research Applications
3-cyclopentyl-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-propylpropanamide: Similar structure but with a propyl group instead of a cyclopropyl group.
2-amino-3-cyclopentyl-N-cyclopropylpropanamide: Contains an additional amino group.
Uniqueness
3-cyclopentyl-N-cyclopropylpropanamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-cyclopentyl-N-cyclopropylpropanamide |
InChI |
InChI=1S/C11H19NO/c13-11(12-10-6-7-10)8-5-9-3-1-2-4-9/h9-10H,1-8H2,(H,12,13) |
InChI Key |
JRPSKSCWLRRXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CC2 |
Origin of Product |
United States |
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